Product packaging for p-Mentha-1,4-dien-7-ol(Cat. No.:CAS No. 22539-72-6)

p-Mentha-1,4-dien-7-ol

Cat. No.: B14713279
CAS No.: 22539-72-6
M. Wt: 152.23 g/mol
InChI Key: IRZQJXCCKXGQFV-UHFFFAOYSA-N
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Description

Structural Context within p-Menthane (B155814) Monoterpenoids

p-Mentha-1,4-dien-7-ol belongs to the p-menthane class of monoterpenoids. foodb.caymdb.ca These compounds share a fundamental p-menthane backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.caymdb.ca The chemical diversity within this class arises from variations in the position of double bonds and the presence of different functional groups. cabidigitallibrary.org

This compound is specifically characterized by a cyclohexadiene structure with double bonds at the first and fourth positions of the ring, and a hydroxyl group attached to the seventh carbon (the carbon of the isopropyl group). This specific arrangement of double bonds and the alcohol functional group distinguishes it from other related p-menthane derivatives such as p-mentha-1,5-dien-7-ol (B34664) and p-mentha-1,8-dien-7-ol. foodb.ca

Interactive Data Table: Structural Comparison of Related p-Menthane Derivatives

Compound NameKey Structural Features
This compound Cyclohexadiene ring, double bonds at C1 and C4, hydroxyl group at C7.
p-Mentha-1,5-dien-7-olCyclohexadiene ring, double bonds at C1 and C5, hydroxyl group at C7. foodb.ca
p-Mentha-1,8-dien-7-olCyclohexadiene ring, double bonds at C1 and C8 (exocyclic), hydroxyl group at C7.
p-MenthaneSaturated cyclohexane ring with methyl and isopropyl groups. foodb.ca

Historical Trajectories in Terpenoid Chemical Biology Research

The study of terpenoids, also known as terpenes, has a rich history dating back to the 19th century when the term "terpene" was first used in 1866. ejmr.orgresearchgate.net Early research focused on the isolation and characterization of these compounds from essential oils of various plants. ejmr.org Over time, advancements in analytical techniques allowed for a deeper understanding of their complex structures and diverse biological functions. acs.org

The field of chemical biology, which emerged much later, provided new tools and perspectives to study terpenoids. A significant milestone was the elucidation of terpenoid cyclase structures in 1997, which provided the first atomic-level insights into the enzymes responsible for generating the vast chemical diversity of terpenoids. acs.org These enzymes catalyze some of the most complex reactions in biology, transforming simple linear precursors into intricate cyclic structures. acs.org

While the broader history of terpenoid research is well-documented, the specific historical trajectory of this compound is less prominent. It has likely been identified in various plant essential oils over the years, but dedicated research focusing solely on this compound appears to be more recent, driven by the growing interest in the biological activities of minor or less abundant terpenoids.

Current Research Landscape and Emerging Scientific Questions for this compound

Current research on p-menthane monoterpenoids is vibrant, with a focus on their biosynthesis, ecological roles, and potential applications. cabidigitallibrary.org Synthetic biology approaches are increasingly being used to produce valuable p-menthanes in microbial and cell-free systems. cabidigitallibrary.org For this compound, several key research questions are emerging:

Biosynthesis and Enzymology: While the general pathway for p-menthane biosynthesis is known to originate from the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, the specific enzymes and regulatory mechanisms leading to the formation of this compound are not fully characterized. cabidigitallibrary.org Identifying and characterizing the specific cytochrome P450 enzymes or other oxidoreductases responsible for the final hydroxylation step is a key area of investigation.

Biological Activity: There is growing interest in the biological activities of p-menthane derivatives. uc.pt Research is ongoing to determine the specific biological functions of this compound.

Ecological Significance: Terpenoids play crucial roles in plant defense and signaling. mdpi.com Understanding the ecological role of this compound, such as its potential involvement in attracting pollinators or deterring herbivores, is an active area of research.

Interactive Data Table: Research Focus on this compound

Research AreaKey Scientific Questions
Biosynthesis What are the specific enzymes involved in the formation of this compound from its precursors? How is its production regulated within the plant?
Chemical Synthesis Can more efficient and stereoselective synthetic routes to this compound be developed for research and potential applications?
Biological Activity What are the specific molecular targets and mechanisms of action underlying the observed biological effects of this compound?
Ecological Role What is the function of this compound in the interactions between the producing plant and its environment, including other organisms?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14713279 p-Mentha-1,4-dien-7-ol CAS No. 22539-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylcyclohexa-1,4-dien-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,6,8,11H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQJXCCKXGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC(=CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334206
Record name p-Mentha-1,4-dien-7-ol
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Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22539-72-6
Record name p-Mentha-1,4-dien-7-ol
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Record name p-Mentha-1,4-dien-7-ol
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Record name 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)
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Natural Occurrence and Ecological Distribution of P Mentha 1,4 Dien 7 Ol

Identification and Quantification in Plant Essential Oils

The presence and concentration of p-mentha-1,4-dien-7-ol have been documented in the essential oils of several plant species, where it contributes to the aromatic profile and potential biological activities of the oil.

Cuminum cyminum (Cumin) Essential Oil

Studies on the essential oil of Cuminum cyminum, commonly known as cumin, have identified this compound as a constituent. However, its concentration can vary significantly. Research has reported its presence as a major component, with levels reaching as high as 44.91% in some samples. In contrast, other analyses have categorized it as a minor constituent, with concentrations ranging from trace amounts up to 6.71%. This variability may be attributed to factors such as the geographical origin of the cumin seeds, cultivation practices, and the distillation methods used to extract the essential oil.

Thymus vulgaris (Thyme) Essential Oil

In the essential oil of Thymus vulgaris, or common thyme, this compound is generally considered a minor component. Some analyses have indicated its presence in concentrations of approximately 0.1% to 0.2%. nih.gov One particular study of a blended essential oil containing both Thymus vulgaris and Bunium persicum reported a level of 8.67% for this compound, though the contribution from each individual plant was not specified. csic.es The chemical composition of thyme essential oil is known to vary significantly depending on the chemotype, which is influenced by genetic and environmental factors. nih.gov

Bunium persicum Essential Oil

For Bunium persicum, also known as black cumin, the available research primarily highlights the presence of the related aldehyde, p-mentha-1,4-dien-7-al, as a major constituent of its essential oil. While the alcohol form, this compound, is also present, its quantification is less frequently reported. One study identified this compound at a concentration of 8.67% in a mixed essential oil with Thymus vulgaris. csic.es

Lavandula viridis Essential Oil

The essential oil of Lavandula viridis, a species of lavender, is known to contain various p-menthane (B155814) derivatives. However, specific quantitative data on the concentration of this compound in its essential oil is not extensively documented in the currently available scientific literature.

Other Botanical Sources

Beyond the species detailed above, this compound has been identified in the essential oils of several other plants. These include:

Mentha spicata (Spearmint)

Rhodiola crenulata

Rhodiola rosea

Mangifera indica (Mango)

Pimenta dioica (Allspice)

Psidium friedrichsthalianum (Costa Rican Guava)

Rhododendron subarcticum

Interactive Data Table: Occurrence of this compound in Various Plant Essential Oils

Plant SpeciesCommon NameReported Concentration (%)Reference
Cuminum cyminumCuminTrace - 44.91%
Thymus vulgarisThyme0.1% - 0.2% nih.gov
Bunium persicum & Thymus vulgaris blendBlack Cumin & Thyme8.67% csic.es
Lavandula viridisGreen LavenderNot specified
Mentha spicataSpearmintDetected
Rhodiola crenulataDetected
Rhodiola roseaRoserootDetected
Mangifera indicaMangoDetected

Biosynthetic Origin and Accumulation in Plant Tissues

The biosynthesis of this compound, like other p-menthane monoterpenes, originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. cabidigitallibrary.orgresearchgate.net This fundamental metabolic pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoids.

The synthesis of monoterpenes, including the p-menthane skeleton, primarily occurs in specialized secretory tissues within plants. cabidigitallibrary.orgresearchgate.net These structures, such as glandular trichomes, are often found on the surface of leaves and flowers. cabidigitallibrary.orgresearchgate.net Within the secretory cells of these trichomes, the initial steps of the MEP pathway take place in the plastids. cabidigitallibrary.org Subsequent enzymatic modifications to the basic monoterpene structure, which lead to the formation of specific compounds like this compound, can occur in other cellular compartments, including the endoplasmic reticulum and cytoplasm. cabidigitallibrary.org The final products are then stored in a subcuticular space, contributing to the plant's essential oil reservoir. researchgate.net

While the general pathway for p-menthane monoterpenoid biosynthesis is understood, the specific enzymatic steps that catalyze the conversion of precursor molecules into this compound have not been fully elucidated for each of the plant species in which it is found.

Presence in Other Biological Systems (e.g., Microbial Metabolites)

While the primary sources of this compound are plants, the metabolic machinery to produce such compounds is not exclusive to the plant kingdom. Microorganisms, with their vast and diverse enzymatic capabilities, are known to biotransform various terpenes. Initial transformations of monoterpenes by microorganisms typically involve the introduction of functional groups, such as hydroxyl groups, through oxidation reactions. nih.gov

The direct precursor to p-mentha-1,4-dien-7-al, and subsequently the alcohol, is γ-terpinene. Studies have demonstrated the potential for microbial production of γ-terpinene. For instance, researchers have successfully engineered Escherichia coli to produce γ-terpinene from glycerol (B35011) by introducing a heterologous mevalonate (B85504) (MVA) pathway along with genes for geranyl diphosphate (B83284) synthase and γ-terpinene synthase. nih.govrsc.org This opens the possibility of producing this compound through microbial fermentation, either by further engineering of γ-terpinene producing strains to include the necessary hydroxylating enzymes or by co-culturing with microorganisms capable of this biotransformation.

Although direct microbial production of this compound has not been extensively documented in scientific literature, the established principles of microbial terpene transformation suggest its potential as a microbial metabolite. The table below summarizes key findings related to the microbial production of its precursor.

MicroorganismPrecursor/Carbon SourceProductKey FindingsReference
Escherichia coli (engineered)Glycerolγ-TerpineneA maximum concentration of 275.41 mg/L of γ-terpinene was achieved through fed-batch fermentation. nih.govrsc.org

Chemoecological Roles of p-Menthane Derivatives in Ecosystems

The p-menthane class of monoterpenoids, to which this compound belongs, plays a significant role in the chemical ecology of the organisms that produce them. These volatile compounds are crucial components of plant defense mechanisms and act as semiochemicals, mediating interactions between organisms. cabidigitallibrary.orgfrontiersin.org

In plants, terpenes are vital for protection against a wide range of threats, including herbivores, insects, and pathogenic fungi and bacteria. frontiersin.org They can act as deterrents, toxins, or signaling molecules that attract natural enemies of herbivores. The production of these compounds often occurs in specialized tissues like glandular trichomes and resin ducts, where they are stored at high concentrations. cabidigitallibrary.org The release of these volatile compounds can be constitutive or induced by biotic or abiotic stress.

As semiochemicals, p-menthane derivatives are involved in complex communication networks. They can function as:

Pheromones: Chemical signals that trigger a social response in members of the same species.

Allomones: Interspecific chemical signals that benefit the producer, for example, by repelling predators.

Kairomones: Interspecific chemical signals that benefit the receiver, for instance, by guiding a predator to its prey.

Synomones: Interspecific chemical signals that benefit both the producer and the receiver.

The aldehyde counterpart of this compound, p-mentha-1,4-dien-7-al, which is a major component of cumin essential oil, has demonstrated antibacterial activity against foodborne pathogens like Escherichia coli and Shigella flexneri. This antimicrobial property is a clear example of a chemoecological role, protecting the plant from microbial attack. The table below outlines some of the documented chemoecological roles of p-menthane derivatives.

Chemoecological RoleOrganism(s) InvolvedCompound(s)Mechanism of ActionReference
Plant DefensePlants, Herbivores, Pathogensp-Menthane derivativesDeterrence, toxicity, attraction of predators frontiersin.orgresearchgate.net
Antibacterial ActivityCuminum cyminum, Escherichia coli, Shigella flexnerip-Mentha-1,4-dien-7-alDisruption of cell membrane permeability and morphology
Semiochemical SignalingVarious insects and plantsp-Menthane derivativesPheromones, allomones, kairomones, synomones plantprotection.pl

Chemical Synthesis and Synthetic Methodologies for P Mentha 1,4 Dien 7 Ol and Its Analogues

Foundational Chemical Synthesis Routes for p-Menthane (B155814) Alcohols

The construction of the p-menthane alcohol framework can be achieved through several fundamental chemical reactions that are staples of organic synthesis. These routes often build the characteristic substituted cyclohexane (B81311) ring from simpler, non-terpenoid starting materials.

One of the most common strategies involves the reduction of substituted cyclohexanones . The carbonyl group of the ketone serves as a precursor to the hydroxyl group of the alcohol. A variety of reducing agents can be employed, with the choice influencing the stereochemical outcome of the reaction. chemguide.co.uk For instance, simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. chemguide.co.uklibretexts.org The stereoselectivity of this reduction is influenced by factors such as the steric bulk of the reducing agent and the substitution pattern on the cyclohexanone (B45756) ring. acs.org Bulky reducing agents tend to favor equatorial attack, leading to the axial alcohol, while smaller reagents may favor axial attack to produce the equatorial alcohol. acs.org

Another powerful and versatile foundational method is the Grignard reaction . youtube.comkhanacademy.org This reaction allows for the formation of new carbon-carbon bonds while simultaneously generating an alcohol. By reacting a suitable cyclohexanone with an organomagnesium halide (Grignard reagent), a tertiary alcohol can be formed. masterorganicchemistry.com Alternatively, reacting a Grignard reagent with an appropriate ester can also yield a tertiary alcohol, typically with the addition of two identical alkyl groups from the Grignard reagent. masterorganicchemistry.com This method is particularly useful for constructing the p-menthane skeleton with its characteristic isopropyl group and introducing the hydroxyl functionality in a single synthetic sequence. masterorganicchemistry.com

Method Starting Material Reagent(s) Product Type Key Features
Ketone ReductionSubstituted CyclohexanoneNaBH₄ or LiAlH₄Secondary AlcoholStereoselectivity depends on reagent and substrate. chemguide.co.ukacs.org
Grignard ReactionCyclohexanoneR-MgX, then H₃O⁺Tertiary AlcoholForms a new C-C bond. masterorganicchemistry.com
Grignard ReactionEster2 equiv. R-MgX, then H₃O⁺Tertiary AlcoholAdds two identical R groups. masterorganicchemistry.com

Semi-synthetic Transformations from Natural Precursors

Given the structural complexity of many terpenes, total synthesis can be lengthy and low-yielding. Consequently, semi-synthetic approaches that modify abundant and naturally occurring monoterpenes are often more practical and economically viable. Several common natural products serve as excellent starting points for the synthesis of p-mentha-1,4-dien-7-ol and its analogues.

γ-Terpinene , a major constituent of several essential oils, is a logical precursor for this compound due to its matching p-mentha-1,4-diene core structure. researchgate.netmdpi.com The synthesis of this compound can be envisioned through the selective oxidation of the allylic methyl group of γ-terpinene to an aldehyde (p-mentha-1,4-dien-7-al), followed by its reduction. Indeed, p-mentha-1,4-dien-7-al (also known as γ-terpinen-7-al) is a known compound. nih.gov The reduction of this aldehyde to the corresponding primary alcohol, this compound, can be achieved using standard reducing agents like sodium borohydride.

Limonene (B3431351) , another highly abundant monoterpene, is a versatile starting material for various p-menthane derivatives. researchgate.net For example, (+)-p-mentha-2,8-diene-1-ol can be prepared from (+)-limonene oxide. google.comgoogle.com This process involves the reaction of limonene oxide with an amine in the presence of a Lewis acid to form an amine adduct, which is then oxidized and pyrolyzed to yield the target alcohol. google.com Such transformations highlight how the existing stereocenters and functional groups in natural precursors can be strategically manipulated to access a range of p-menthane alcohols.

Biotransformations using microorganisms also represent a powerful semi-synthetic tool. For instance, fungi such as Corynespora cassiicola have been shown to transform γ-terpinene into hydroxylated derivatives, including p-mentha-1,4-dien-9-ol. mdpi.com Similarly, bacteria like Pseudomonas putida can oxidize limonene to produce compounds like perillic acid, which involves the formation of perillyl alcohol as an intermediate. mdpi.com These enzymatic systems offer high selectivity under mild conditions.

Natural Precursor Key Transformation Intermediate/Product Reference
γ-TerpineneAllylic Oxidation → Reductionp-Mentha-1,4-dien-7-al → this compound nih.gov
γ-TerpineneBiotransformation (Corynespora cassiicola)p-Mentha-1,4-dien-9-ol mdpi.com
(+)-LimoneneEpoxidation → Ring Opening/Rearrangement(+)-p-mentha-2,8-diene-1-ol google.comgoogle.com
(-)-VerbenoneMulti-step synthesis including acid-catalyzed rearrangementp-Mentha-1,8-diene triol researchgate.net

Development of Regio- and Stereoselective Synthesis Strategies

Controlling the regiochemistry and stereochemistry is a critical aspect of synthesizing specific p-menthane isomers, as these features are crucial for their biological activity and sensory properties.

Regioselectivity , or the control of where a reaction occurs on a molecule with multiple reactive sites, is key when working with poly-unsaturated systems like p-menthadienes. For example, in the functionalization of γ-terpinene, selective reaction at the C7-methyl group versus other positions on the ring is desired to produce this compound. This can often be achieved by choosing appropriate reagents, such as those known for selective allylic oxidation. Similarly, biotransformations often exhibit exceptional regioselectivity due to the specific binding of the substrate within the enzyme's active site. mdpi.com

Stereoselectivity , the control of the spatial arrangement of atoms, is paramount in synthesizing chiral p-menthane alcohols. Many strategies have been developed to this end.

Substrate-controlled diastereoselectivity: The existing stereocenters in a chiral starting material can direct the stereochemical outcome of a new stereocenter being formed. The reduction of a substituted cyclohexanone is a classic example, where the pre-existing substituents on the ring influence the trajectory of the incoming hydride, leading to a preference for one diastereomeric alcohol product. acs.orgacs.org

Reagent-controlled diastereoselectivity: The choice of reagent can also dictate the stereochemical outcome. For instance, domino reactions like the Michael-aldol cascade can be used to construct highly substituted cyclohexanones with excellent diastereoselectivity, which can then be reduced to the corresponding alcohols. nih.govbeilstein-journals.org

Asymmetric catalysis: The use of chiral catalysts is a powerful method for producing enantiomerically enriched compounds from prochiral starting materials. Asymmetric transfer hydrogenation of cyclohexenones using chiral ruthenium catalysts can produce chiral cyclohexenols with high enantiomeric excess. mdpi.com Similarly, chiral ligands can be used in conjunction with metal catalysts to direct the enantioselective addition of nucleophiles, such as in the synthesis of chiral alcohols via the addition of diethylzinc (B1219324) to aldehydes. mdpi.com A highly stereoselective synthesis of cis-p-menthane diols was achieved using an enzyme-catalyzed addition of HCN to 4-alkylcyclohexanones as the key step, affording the cis-cyanohydrin with high selectivity (>96%), which was then converted to the target diol. nih.gov

Challenges and Innovations in Scalable Laboratory Synthesis

To address these issues, several innovations are being explored and implemented:

Flow Chemistry: Moving from traditional batch processing to continuous flow systems offers numerous advantages for terpene synthesis. numberanalytics.com Flow reactors can provide superior control over reaction parameters like temperature and pressure, leading to improved yields and selectivity. researchgate.net They also enhance safety when dealing with hazardous reagents or exothermic reactions. The use of segmented flow systems, in particular, has been shown to be highly effective for biocatalytic terpene synthesis, improving mass transfer rates without deactivating the enzyme. nih.gov

These innovations are paving the way for more efficient, cost-effective, and environmentally friendly methods for the large-scale production of this compound and other valuable terpenes. numberanalytics.com

Chemical Reactivity, Transformations, and Degradation Pathways of P Mentha 1,4 Dien 7 Ol

Oxidative Stability and Degradation Kinetics

Detailed kinetic studies on the oxidative degradation of p-mentha-1,4-dien-7-ol are not extensively documented in the public literature. However, based on the known chemistry of related terpenes, its stability is expected to be limited, particularly when exposed to air, light, and heat. researchgate.net Terpenes containing carbon-carbon double bonds are generally susceptible to autoxidation, a process that is considered a major degradation pathway. researchgate.net

The degradation process typically involves the formation of hydroperoxides as primary oxidation products. researchgate.net These hydroperoxides are often unstable and can decompose, especially in the presence of heat, light, or acidic conditions, to form a variety of secondary oxidation products. researchgate.net For this compound, this decomposition cascade would likely yield more stable oxygenated derivatives such as aldehydes, ketones, and other alcohols. researchgate.net The presence of two double bonds in the p-menthadiene structure provides multiple sites for radical attack, potentially leading to a complex mixture of degradation products, including polymeric materials upon advanced stages of oxidation. researchgate.net

Biotransformation by Microbial Systems

Microorganisms possess diverse enzymatic systems capable of transforming terpenes into a wide array of oxygenated derivatives. This capability is explored for producing novel flavor and fragrance compounds.

While direct microbial production of this compound is not widely reported, several studies have demonstrated the conversion of the structurally related monoterpene, γ-terpinene, into isomers of this compound. Fungi, in particular, have been shown to hydroxylate the p-menthane (B155814) skeleton.

For instance, the fungus Stemphylium botryosum can transform γ-terpinene into the novel and odorous isomer, p-mentha-1,4-dien-9-ol. nih.gov This biotransformation is highly specific, introducing a hydroxyl group at the C-9 position. nih.gov During this cultivation, p-mentha-1,4-dien-9-ol can be further oxidized to its corresponding aromatic alcohol, p-cymen-9-ol. nih.gov Other fungal strains have also been observed to generate p-mentha-1,4-dien-9-ol from γ-terpinene, albeit in lower yields. nih.gov

Furthermore, the enzymatic system of insect larvae, such as Spodoptera litura, can metabolize γ-terpinene. This process involves the oxidation of the C-7 carbon to produce p-mentha-1,4-dien-7-oic acid, which strongly implies the formation of this compound as a transient intermediate.

Table 1: Microbial and Enzymatic Transformation of γ-Terpinene

Organism/SystemSubstrateKey Product(s)Yield/EfficiencyReference
Stemphylium botryosum (wild strain)γ-Terpinenep-Mentha-1,4-dien-9-ol, p-Cymen-9-olNot specified nih.gov
Spodoptera litura (larvae)γ-Terpinenep-Mentha-1,4-dien-7-oic acid, p-Cymen-7-oic acid46% and 48% respectively

The hydroxylation of terpenes in microbial systems is primarily catalyzed by cytochrome P450 monooxygenases (P450s or CYPs). nih.govnih.gov These enzymes are remarkable for their ability to introduce oxygen into non-activated C-H bonds, a reaction that is challenging to achieve with conventional chemical synthesis. nih.gov The biotransformation of γ-terpinene to p-mentha-1,4-dien-9-ol by Stemphylium botryosum is a notable example of this, involving a highly regio- and enantioselective enzymatic introduction of a hydroxyl group at the non-activated C-9 position. nih.gov

P450 enzyme systems are crucial in the functionalization and modification of terpene skeletons, leading to the vast diversity of terpenoids found in nature. nih.govnih.gov The catalytic cycle of P450s involves the activation of molecular oxygen to create a potent oxidizing species that can hydroxylate a wide range of substrates, including terpenes. nih.gov The specificity of these enzymes dictates the position of hydroxylation, allowing for the production of specific isomers. uky.edu This enzymatic machinery is a key target for metabolic engineering and synthetic biology approaches to produce valuable terpenoids. nih.gov

Acid- and Base-Catalyzed Rearrangements and Reactions

The presence of double bonds and a hydroxyl group makes this compound reactive under acidic conditions. While specific studies on the rearrangements of this compound are limited, its synthesis from other precursors provides insight into its potential reactivity. For example, it can be generated via the acid-catalyzed isomerization of 4,8-epoxy-p-menthen-1 using catalysts like p-toluenesulfonic acid (PTSA). nih.gov

It is chemically plausible that under strong acidic conditions, this compound could undergo dehydration and subsequent aromatization to form p-cymene (B1678584) and its derivatives, a common reaction pathway for p-menthadiene systems. Additionally, acid catalysts such as acidic resins can be used to promote the alkoxylation or hydroxylation of terpenes, suggesting that this compound could potentially react with alcohols in the presence of an acid catalyst to form ethers. google.com

Formation of Key Analogues and Derivatives (e.g., p-Mentha-1,4-dien-7-al)

The primary alcohol group of this compound can be readily oxidized to form key derivatives. The most direct oxidation product is the corresponding aldehyde, p-mentha-1,4-dien-7-al. uky.eduresearchgate.netresearchgate.net This transformation converts the hydroxymethyl group at the C-7 position into a formyl group, yielding a compound also known as γ-terpinen-7-al. researchgate.net

Further oxidation of the aldehyde, or direct oxidation of the alcohol under stronger conditions, can lead to the formation of p-mentha-1,4-dien-7-oic acid. This carboxylic acid derivative has been identified as a major metabolite in the biotransformation of γ-terpinene by insect larvae, indicating a natural pathway for the progressive oxidation of the C-7 methyl group through the alcohol and aldehyde intermediates.

Advanced Analytical Techniques for P Mentha 1,4 Dien 7 Ol Research

Extraction and Isolation Methodologies from Biological Matrices

The initial and most critical step in the study of p-Mentha-1,4-dien-7-ol from natural sources is its extraction and isolation. The choice of method depends on the nature of the biological matrix and the desired purity and yield of the compound. This compound is a constituent of the essential oils of various plants, including Cuminum cyminum (cumin) and certain Rhododendron species.

Hydrodistillation (HD) is a traditional and widely used method for extracting volatile compounds, such as those found in the essential oils of Mentha species. researchgate.netrjeid.com This technique involves co-distillation of the plant material with water. The steam and volatilized compounds are then condensed, and the essential oil is separated from the aqueous layer. It is a common first step for obtaining the essential oil fraction that contains this compound. Studies on various Mentha taxa utilize hydrodistillation to extract volatile organic compounds (VOCs) for subsequent analysis. rjeid.commdpi.com

Headspace Solvent Microextraction (HSME) and its variant, Headspace Solid-Phase Microextraction (HS-SPME), are modern, solvent-minimized techniques used for the analysis of volatile compounds. nih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including this compound, adsorb to the fiber, which is then directly transferred to the injector of a gas chromatograph for analysis.

Research comparing hydrodistillation with HS-SPME for the analysis of VOCs from Mentha leaves has shown that while the main components identified are often the same, their relative abundances can differ. mdpi.com HS-SPME is considered a valuable complementary technique that can provide a more comprehensive profile of the volatile constituents. mdpi.comresearchgate.net A key advantage of HS-SPME is that it requires a much smaller sample size and is a faster method compared to conventional hydrodistillation. researchgate.net

Table 1: Comparison of Extraction Methods for Volatile Compounds
ParameterHydrodistillation (HD)Headspace Solid-Phase Microextraction (HS-SPME)
PrincipleCo-distillation of plant material with water to extract volatile oils.Adsorption of volatile analytes from the sample's headspace onto a coated fiber.
Sample SizeLarger amounts of plant material required. researchgate.netSmall sample size sufficient. researchgate.net
Analysis TimeTime-consuming process. researchgate.netRapid extraction and analysis. researchgate.net
Solvent UsageRequires significant amounts of water.Solvent-free extraction.
Primary UseBulk extraction of essential oils for preparative or analytical purposes. researchgate.netrjeid.comRapid screening and profiling of volatile compounds. mdpi.comresearchgate.net

Following initial extraction, further purification may be necessary to obtain this compound in high purity. Molecular distillation, or fractional vacuum distillation, is a critical technique for this purpose. This method is particularly suited for separating compounds with high boiling points and thermal sensitivity. It operates under high vacuum, which allows for distillation at lower temperatures, thus minimizing the risk of thermal degradation of the compound. This technique is reported to be essential for achieving a purity of greater than 95% for this compound.

Chromatographic Separation and Identification Techniques

Once an extract is obtained, chromatographic techniques are employed to separate the complex mixture into its individual components and to identify and quantify this compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone analytical technique for the study of volatile compounds like this compound. scielo.br It is extensively used for both the qualitative identification and quantitative measurement of components within essential oils and other complex mixtures. researchgate.netscielo.br

In this method, the volatile extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the components based on their boiling points and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic patterns.

Qualitative identification is achieved by comparing the resulting mass spectrum and the component's retention time (or Kovats Retention Index) with those in reference spectral libraries or with a purified analytical standard. Quantitative analysis is typically performed by integrating the peak area of the compound and comparing it to the peak area of an internal standard. researchgate.net

The Kovats Retention Index (RI) is a standardized measure that helps in the identification of compounds in GC. Below are experimental RI values reported for this compound on different types of GC columns.

Table 2: Experimental Kovats Retention Indices for this compound
Column TypeRetention Index (RI)Source
Semi-standard non-polar1333 nih.gov
Semi-standard non-polar1332 nih.gov
Semi-standard non-polar1329.5 nih.gov
Semi-standard non-polar1315 nih.gov
Standard polar2073 nih.gov
Standard polar2065 nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique widely used in analytical chemistry. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While HPLC is exceptionally versatile for a broad range of compounds, including non-volatile and thermally unstable ones, its application for the analysis of highly volatile and relatively non-polar monoterpenoids like this compound is less common. The literature search for this article did not yield specific, detailed applications of HPLC for the direct analysis of this compound, with GC-MS being the overwhelmingly preferred method for its identification and quantification in essential oils.

Spectroscopic Characterization for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying this compound within complex mixtures, such as essential oils extracted from plants. The compound is first separated from other components based on its boiling point and polarity on a GC column. The mass spectrometer then fragments the molecule, producing a unique mass spectrum that serves as a molecular fingerprint. Identification is confirmed by comparing its retention index and mass spectrum with those of known standards or reference libraries. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is a key parameter in this process.

Table 1: GC-MS Retention Data for this compound

Parameter Value Column Type
Kovats Retention Index 1315 - 1333 Semi-standard non-polar
Kovats Retention Index 2065 - 2073 Standard polar

Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is critical for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. Key signals would include those for the isopropyl group protons, the vinylic protons on the cyclohexadiene ring, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

¹³C NMR spectra indicate the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would show distinct signals for the sp³ hybridized carbons of the isopropyl group and ring, the sp² hybridized carbons of the diene system, and the carbon bearing the hydroxyl group (C-7).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for differentiating this compound from its structural isomers by establishing direct C-H and H-H connectivity.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C-1 ~135 - -
C-2 ~120 ~5.8 d
C-3 ~26 ~2.8 m
C-4 ~148 - -
C-5 ~125 ~5.5 d
C-6 ~27 ~2.8 m
C-7 ~65 ~4.0 s
C-8 ~34 ~2.5 sept
C-9, C-10 ~21 ~1.0 d
O-H - Variable s

Note: These are predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure. A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. Absorptions around 3000-3100 cm⁻¹ are characteristic of C-H stretching from the alkene groups, while C=C stretching vibrations of the diene system would appear in the 1600-1680 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretching, hydrogen-bonded 3200 - 3600 (broad)
Alkene (C=C) Stretching 1600 - 1680
Alkene (=C-H) Stretching 3000 - 3100
Alkane (C-H) Stretching 2850 - 3000

Stereochemical Analysis and Chiral Separation Techniques

Stereochemistry is a fundamental aspect of the study of many natural products. However, an analysis of the structure of this compound, (4-propan-2-ylcyclohexa-1,4-dien-1-yl)methanol, reveals that the molecule is achiral. It does not possess any stereocenters (a carbon atom bonded to four different groups), and it has a plane of symmetry. Consequently, this compound does not exist as enantiomers, and therefore, chiral separation techniques are not applicable for the resolution of this specific compound.

While this compound itself is achiral, stereochemical analysis and chiral separation are critically important in the broader context of menthane monoterpenoid research. Many related compounds, such as menthol (B31143), are chiral and often occur in nature as a specific stereoisomer. The biological and sensory properties of these related compounds can be highly dependent on their stereochemistry.

For these chiral analogues, various analytical techniques are employed to determine the enantiomeric purity and to separate enantiomers from a racemic mixture.

Chiral Chromatography is the most widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC) often uses capillary columns coated with a chiral selector, such as cyclodextrin (B1172386) derivatives, to separate volatile enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) employs columns packed with a CSP. These CSPs can be based on polysaccharides, proteins, or synthetic chiral polymers, allowing for the separation of a wide range of chiral compounds.

The development of effective chiral separation methods is driven by the need to isolate and study individual enantiomers, particularly in the pharmaceutical industry where the therapeutic activity and toxicological profile of a drug can be exclusive to one stereoisomer. sci-hub.ru

Table 4: Common Chiral Separation Techniques for Related Monoterpenoids

Technique Chiral Selector Example Application
Chiral GC Cyclodextrin Derivatives Separation of volatile chiral terpenes and terpenoids.
Chiral HPLC Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) Broad applicability for resolving enantiomers of non-volatile or thermally labile monoterpenoids.
Chiral SFC (Supercritical Fluid Chromatography) Various (similar to HPLC) A greener alternative to HPLC, offering fast and efficient separations.

This table presents techniques used for chiral compounds structurally related to this compound, not for the achiral target compound itself.

Biological and Ecological Significance of P Mentha 1,4 Dien 7 Ol Non Human, Non Clinical

Role as Semiochemicals in Non-Human Organismal Communication

Semiochemicals are chemical substances that carry information between living organisms. p-Mentha-1,4-dien-7-ol and its derivatives function as such messengers, particularly in the intricate world of insect communication.

While direct evidence for this compound acting as a pheromone is still emerging, numerous studies have identified closely related p-menthane (B155814) derivatives as key components of insect pheromones, particularly within the order Coleoptera (beetles). For instance, a related compound, p-mentha-1,3-dien-9-ol, has been identified as a novel aggregation-sex pheromone for the Eurasian longhorn beetle Aromia moschata moschata and the North American species Holopleura marginata. slu.seresearchgate.net In field bioassays, this compound was attractive to both males and females of these species, highlighting its role in bringing individuals together for mating and resource exploitation. slu.seresearchgate.net This discovery underscores the importance of the p-menthane skeleton in the chemical ecology of Cerambycidae beetles.

The diversity of p-menthane derivatives used as pheromones within this family is notable. For example, other cerambycid species are known to use different but structurally related compounds, suggesting a diversification of chemical signals that may contribute to reproductive isolation among species. nih.gov The attraction of both sexes by these male-produced pheromones categorizes them as aggregation-sex pheromones, crucial for species that are often cryptic and have short adult activity periods. nih.govnih.gov

Table 1: Pheromonal Activity of a p-Menthane Derivative in Longhorn Beetles
CompoundInsect SpeciesPheromone TypeObserved Activity
p-Mentha-1,3-dien-9-olAromia moschata moschata (Eurasian longhorn beetle)Aggregation-sex pheromoneAttraction of both males and females in field bioassays. slu.seresearchgate.net
p-Mentha-1,3-dien-9-olHolopleura marginata (North American longhorn beetle)Aggregation-sex pheromoneAttraction of both males and females in field bioassays. slu.seresearchgate.net

Contribution to Plant Defense Mechanisms against Herbivores and Pathogens

Plants produce a vast array of secondary metabolites, including terpenoids like this compound, which serve as crucial components of their defense systems. These compounds can act directly against herbivores and pathogens or indirectly by attracting the natural enemies of herbivores. Essential oils from Mentha species, which can contain p-menthane derivatives, have demonstrated significant antimicrobial properties. brieflands.comnih.govmdpi.com

Furthermore, essential oils from various Mentha species have demonstrated broad-spectrum antifungal activity against several plant pathogenic fungi, including species of Aspergillus, Alternaria, and Penicillium. brieflands.com The inhibitory effects of these essential oils are attributed to their complex mixture of volatile compounds, including monoterpenes. While the specific contribution of this compound to this antifungal activity has not been individually quantified in these studies, its presence in these oils suggests a likely role in the plant's defense against fungal pathogens.

Interactions in Plant-Microbe Symbioses (e.g., Mycorrhizal Associations)

The intricate relationship between plants and soil microbes can be influenced by the chemical compounds produced by the plant. Terpenoids, including monoterpenes, can play a role in shaping the microbial communities in the rhizosphere and in establishing symbiotic relationships such as mycorrhizal associations.

Arbuscular mycorrhizal fungi (AMF) form symbiotic relationships with the roots of most terrestrial plants and are known to influence the production of plant secondary metabolites, including terpenoids. While direct studies on the effect of this compound on mycorrhizal fungi are limited, research has shown that AMF colonization can alter the terpenoid profile of the host plant. This change in chemical composition can, in turn, affect the plant's interactions with other organisms.

In the broader context of the soil microbiome, monoterpenes can have varied effects on different microbial populations. Some monoterpenes have been shown to inhibit the germination and growth of certain fungi, including plant pathogens. nih.gov Conversely, some soil bacteria are capable of utilizing monoterpenes as a carbon source, leading to their degradation and transformation in the soil environment. The presence of this compound in the root exudates or decaying plant material could therefore selectively influence the composition and activity of the surrounding soil microbial community, potentially favoring beneficial microbes or inhibiting pathogenic ones.

Antioxidant Properties in Plant Extracts Containing this compound

Extracts from various Mentha species are well-known for their antioxidant properties, which are largely attributed to their rich content of phenolic compounds and terpenoids. nih.govbrieflands.com These compounds can scavenge free radicals and protect against oxidative damage.

Numerous studies have evaluated the antioxidant capacity of Mentha extracts using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, methanolic extracts of nine Mentha species demonstrated significant free radical scavenging potential, with Mentha suaveolens showing the highest activity (82%). nih.gov Similarly, a study on five Mentha species found that Mentha piperita exhibited the strongest DPPH scavenging activity, which correlated with its high total phenolic content. brieflands.com

Table 2: DPPH Radical Scavenging Activity of Methanolic Extracts from Various Mentha Species
Mentha SpeciesDPPH Scavenging Activity (%)
Mentha suaveolens82% nih.gov
Mentha longifolia79% nih.gov
Mentha officinalis76% nih.gov
Mentha piperita75% nih.gov
Mentha pulegium75% nih.gov
Mentha royleana75% nih.gov
Mentha arvensisSignificant activity nih.gov
Mentha spicataSignificant activity nih.gov
Mentha citrata64% nih.gov

Other Non-Clinical Enzymatic and Receptor-Mediated Activities

Beyond its role in ecological interactions, this compound and related p-menthane derivatives may exhibit other biological activities at the enzymatic and receptor levels.

Research on the biotransformation of monoterpenes has shown that various microorganisms and insects possess enzymatic systems capable of modifying these compounds. For instance, larvae of the insect Spodoptera litura can metabolize γ-terpinene, a precursor of this compound, into p-mentha-1,4-dien-7-oic acid. This indicates the presence of enzymes that can oxidize the hydroxyl group of this compound. researchgate.net

Furthermore, some phytochemicals, including monoterpenoids, have been shown to modulate the activity of detoxification enzymes such as glutathione (B108866) S-transferases (GSTs). mdpi.com A study on various plant-derived compounds found that p-mentha-2,8-dien-1-ol, a structurally similar monoterpenoid, increased GST activity in mice. mdpi.com GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous compounds. The modulation of GST activity by p-menthane derivatives suggests a potential role in influencing the metabolic processes of organisms exposed to these compounds. While direct evidence for this compound is needed, the findings on related compounds suggest a plausible area for future research into its specific enzymatic interactions.

Q & A

Q. How is p-Mentha-1,4-dien-7-ol typically extracted and identified in plant essential oils?

  • Methodological Answer : this compound is commonly isolated via hydrodistillation or steam distillation of plant material (e.g., Coriandrum sativum seeds or leaves). Post-extraction, gas chromatography-mass spectrometry (GC-MS) is employed for identification by matching retention indices and mass spectra against reference libraries. Quantification often uses internal standards (e.g., n-alkanes) and calibration curves. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to resolve stereochemical ambiguities .

Q. What are the primary natural sources of this compound, and how do environmental factors influence its yield?

  • Methodological Answer : The compound is reported in Coriandrum sativum (coriander) and other aromatic plants. Yield optimization requires controlled studies varying growth conditions (e.g., soil pH, light exposure) and extraction parameters (e.g., temperature, solvent polarity). For example, Msaada et al. (2009) demonstrated seasonal variations in coriander essential oil composition, with this compound peaking during specific phenological stages . Experimental designs should include factorial or response surface methodology (RSM) to isolate key variables .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs like p-Mentha-1,8-dien-7-ol?

  • Methodological Answer : High-resolution NMR (e.g., 2D COSY, HSQC) is essential to differentiate positional isomers. For example, the deshielded proton environment around the 1,4-diene system in this compound produces distinct splitting patterns compared to 1,8-diene analogs. Infrared (IR) spectroscopy can also resolve functional group differences (e.g., hydroxyl stretching frequencies). Complementary GC-MS data with selective ion monitoring (SIM) enhances specificity .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in plant biosynthetic studies?

  • Methodological Answer : Stable isotope labeling (e.g., ¹³C-glucose tracer experiments) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can map precursor-product relationships. Enzymatic assays (e.g., recombinant terpene synthases) and gene knockout models (CRISPR/Cas9) are used to validate biosynthetic routes. Recent studies on monoterpene biosynthesis in Mentha spp. provide a framework for pathway characterization .

Q. What methodological approaches are recommended for resolving contradictory data on the bioactivity of this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in compound purity, assay protocols, or cell models. To address this:
  • Conduct systematic reviews with meta-analyses to assess effect sizes and heterogeneity.
  • Standardize bioactivity assays (e.g., ISO 10993-5 for cytotoxicity) and include positive/negative controls.
  • Use orthogonal validation methods (e.g., in vitro enzyme inhibition + in vivo models) to confirm mechanisms .

Q. What strategies are effective for synthesizing enantiomerically pure this compound, and how is stereochemical integrity maintained?

  • Methodological Answer : Asymmetric synthesis via chiral catalysts (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) can yield enantiopure forms. For example, (R)- or (S)-configurations are stabilized using chiral auxiliaries or enzymatic resolution (lipases). Reaction monitoring via chiral GC or HPLC ensures enantiomeric excess (>98%). Protecting groups (e.g., acetyl) may prevent racemization during purification .

Q. How should researchers design experiments to evaluate the ecological roles of this compound in plant-insect interactions?

  • Methodological Answer : Field and lab studies should integrate:
  • Behavioral assays : Olfactometer tests to assess insect attraction/repulsion.
  • Chemical ecology : Comparative metabolomics of plants under herbivory vs. controls.
  • Gene expression analysis : RNA-seq to identify upregulated defense genes in response to compound exposure.
    Statistical tools like generalized linear mixed models (GLMMs) account for environmental covariates .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation, log-logistic curves) are standard for IC₅₀/EC₅₀ calculations. Bootstrap resampling or Bayesian hierarchical models improve reliability in small-sample studies. For regulatory compliance, benchmark dose (BMD) modeling aligns with EFSA guidelines for threshold determination .

Q. How can researchers address gaps in thermodynamic data (e.g., vapor pressure, solubility) for this compound?

  • Methodological Answer : Predictive methods like COSMO-RS or group contribution models estimate properties when experimental data are lacking. Experimental validation via differential scanning calorimetry (DSC) for melting points or static headspace GC for vapor pressure is critical. Collaborative data sharing through platforms like NIST Chemistry WebBook enhances reproducibility .

Table: Key Analytical Parameters for this compound

ParameterValue/TechniqueReference
Retention Index (GC-MS)1322 (HP-5MS column)
¹H NMR (CDCl₃)δ 5.45 (m, 2H, CH₂), δ 1.72 (s, 3H)
Enantiomeric SeparationChiralcel OD-H column, hexane:IPA

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